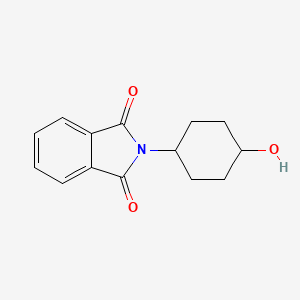

![molecular formula C21H23N5O3S2 B2600565 Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 1189658-55-6](/img/structure/B2600565.png)

Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

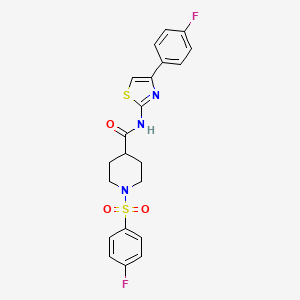

The compound is a complex organic molecule that includes a thiazolopyrimidine core, which is a type of heterocyclic compound . Thiazolopyrimidines are analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as one- and two-dimensional NMR and IR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Thiazolopyrimidines can react with various electrophilic reagents due to the presence of an active methylene group .

Aplicaciones Científicas De Investigación

Antituberculosis Activity

Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate has been explored for its potential in treating tuberculosis. In a study, related compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing promise as antituberculosis agents without cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Insecticidal Properties

This compound has also been studied for its insecticidal properties. Derivatives of similar chemical structure were evaluated as potential insecticides against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial and Antioxidant Activities

The compound's derivatives have been synthesized and screened for antibacterial and antioxidant activities. In one study, novel benzothiazole derivatives were synthesized and demonstrated promising antibacterial and antioxidant properties (Bhoi et al., 2016).

ACAT-1 Inhibitor

Research has identified derivatives of this compound as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Aldose Reductase Inhibition

Derivatives of this compound have been studied for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Areal et al., 2012).

Glucokinase Activation and Hypoglycemic Agents

Some derivatives have been synthesized and evaluated as glucokinase activators, showing potential as dual-acting hypoglycemic agents activating both glucokinase and PPARγ (Song et al., 2011).

Anti-inflammatory and Analgesic Properties

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound has indicated potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

GPIIb/IIIa Integrin Antagonism

Derivatives have been developed as potent and orally active fibrinogen receptor antagonists, suggesting their potential in antithrombotic treatment (Hayashi et al., 1998).

Antitumor Activity

Research on various derivatives has also explored their antitumor activity, with some compounds showing promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical process in which the compound is involved. Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , but without more specific information, it’s difficult to determine the exact mechanism of action.

Direcciones Futuras

The future research directions involving this compound would likely depend on its pharmacological activity and potential applications. Thiazolopyrimidines are a topic of ongoing research due to their broad spectrum of pharmacological activity , and this compound could potentially be a part of that research.

Análisis Bioquímico

Biochemical Properties

Similar thiazolo[4,5-d]pyrimidin-7-ones have been shown to interact with a variety of enzymes and proteins . For instance, some thiazolo[4,5-d]pyrimidin-7-ones have been found to inhibit topoisomerase I, an enzyme involved in DNA replication . These compounds can bind to the topoisomerase I/DNA complex, stabilizing it and preventing the enzyme from carrying out its function .

Cellular Effects

Related thiazolo[4,5-d]pyrimidin-7-ones have been shown to have potent cytotoxicity against cancer cells . These compounds can cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .

Molecular Mechanism

Based on the activity of similar compounds, it may exert its effects at the molecular level through interactions with biomolecules such as enzymes and DNA . For example, it could potentially inhibit enzyme activity or induce changes in gene expression .

Propiedades

IUPAC Name |

ethyl 4-[[2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S2/c1-2-29-20(28)14-6-8-15(9-7-14)24-16(27)12-30-19-17-18(22-13-23-19)25-21(31-17)26-10-4-3-5-11-26/h6-9,13H,2-5,10-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEWQLMBFDDJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)

![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)